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Compound of Interest
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Cat. No.: B079935

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of phosphorothioate (PS)-based
antisense oligonucleotides (ASOs) currently in clinical development. This document details
their mechanisms of action, summarizes key quantitative data from clinical trials, and provides
detailed experimental protocols relevant to the research and development of these
therapeutics.

Introduction to Phosphorothioate-Based Drugs

Phosphorothioate-based drugs are a prominent class of antisense oligonucleotides designed to
modulate gene expression. The defining feature of these synthetic nucleic acid analogs is the
substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone. This
modification confers resistance to nuclease degradation, thereby increasing the drug's half-life
and bioavailability in vivo. The primary mechanism of action for many PS-ASOs is the
recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA
duplex, leading to the degradation of the target messenger RNA (mRNA) and subsequent
reduction in the synthesis of the encoded protein.

Phosphorothioate-Based Drugs in Clinical
Development: A Quantitative Overview
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The following tables summarize quantitative data for several promising phosphorothioate-
based drugs that are currently in or have recently completed clinical trials.

Table 1: Efficacy of Phosphorothioate-Based Drugs in
Clinical Trials
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Drug Name
(Company)

Disease

Phase

Key
Efficacy
Results

Citation(s)

Tofersen

(Biogen)

Superoxide

Dismutase 1

Amyotrophic
Lateral
Sclerosis
(ALS)

3/Approved

At 12 weeks
(100 mg
dose),
statistically
significant
reduction of
SOD1 protein
in
cerebrospinal
fluid (CSF)
(p=0.002). At
12-16 weeks,
a 50%
reduction in
neurofilament
light chain
(NfL) in the
bloodstream.
A follow-up
study showed
that earlier
initiation
slowed
decline in
clinical and
respiratory
function.

[L1E2]E31[4105]

Pelacarsen

(Novartis)

Apolipoprotei
n(a) [Lp(a)]

Cardiovascul

ar Disease

In a Phase 2
study,
reduced
Lp(a) levels
below the 50
mg/dL

[6]

© 2025 BenchChem. All rights reserved.

3/13

Tech Support


https://investors.biogen.com/news-releases/news-release-details/biogen-present-new-interim-data-its-phase-12-clinical-study
https://mdaquest.org/biogen-announces-positive-results-from-phase-1-2-study-of-tofersen-to-treat-a-genetic-form-of-als/
https://www.biogentrialtransparency.com/study-detail/NCT02623699
https://www.alsbc.ca/wp-content/uploads/2022/08/Alliance-Briefing-Note-Biogen-Tofersen-August-2022.pdf
https://www.als.org/navigating-als/living-with-als/fda-approved-drugs/tofersen
https://www.natap.org/2022/HIV/090322_04.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

threshold in
98% of
participants
at the dose
used in the
Phase 3 trial.
Dose-
dependent
decreases in
Lp(a)-C from
-29% to
-67%.

In a Phase 2
study, an

88% average

decrease in
ApoC-lli
levels and a
Familial 69% average
Volanesorsen ] ] ] )
) Apolipoprotei Chylomicrone decrease in
(lonis _ o [71[8](9][10]
) n C-lll (ApoC- mia 3/Approved triglyceride
Pharmaceutic [11]
5) 1)) Syndrome levels from
als
(FCS) baseline. In a
Phase 3
study, a 77%
reduction in

triglycerides
from baseline

at 3 months.
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BENCHE

In
combination
with
durvalumab
for head and

neck cancer,

7% of
patients
achieved a
Head and complete
Signal Neck Cancer, tumor
] Transducer Non-Small response and
Danvatirsen )
and Activator Cell Lung 23%
(lonis/Astraz 2 ) [12][13][14]
eneca) of N Cancer achl.eved a
Transcription (NSCLOQ), partial or
3 (STAT3) Pancreatic complete
Cancer response. In
NSCLC,
66.7% of
patients
achieved the
primary
endpoint of 4-
month
disease
control.
IONIS-FB- Complement IgA 2/3 In IgAN, a [15][16][17]
LRx Factor B Nephropathy 44% mean [18]
(lonis/Roche)  (CFB) (IgAN), reduction in
Geographic proteinuria
Atrophy (GA) from baseline
secondary to to week 29.
AMD In healthy

volunteers for
GA, a dose-
dependent

reduction in
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plasma
Factor B
levels of
approximatel
y 56% (10
mg) and 72%
(20 mq) after
36 days.

Table 2: Safety and Pharmacokinetic Profile of Select
Phosphorothioate-Based Drugs
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Common Serious .
Pharmacokinet o
Drug Name Adverse Adverse ] . Citation(s)
ic (PK) Profile
Events (AEs) Events (SAEs)
In a Phase 1/2
study, 5 tofersen-
treated and 2
placebo-treated o
o Administered
participants _
} intrathecally.
Headache, experienced
_ Dose-dependent
procedural pain, SAEs. Two
) CSF and plasma
post-lumbar deaths in the )
concentrations.
Tofersen puncture tofersen group [2][3]
Tofersen levels
syndrome, falls (pulmonary )
] peaked in the
(related to embolism,
o ] ] blood between 2
administration) respiratory
] and 6 hours after
failure) and one
] each dose.
in the placebo
group
(respiratory
failure).
Not detailed in Not detailed in Administered
Pelacarsen the provided the provided subcutaneously [6]

search results.

search results.

once monthly.

Injection site

reactions, upper

Increased risk of
injection site
reactions (OR =
32.89) and upper

Administered

Volanesorsen ] ] subcutaneously [819]
respiratory tract respiratory tract
] ) ) ) once a week.
infections. infections (OR =
10.58) compared
to placebo.
Danvatirsen Platelet count In a Phase 1 Administered [13]
decreased, study, one intravenously.
ALT/ASTHGT patient Did not
increased. experienced accumulate in

© 2025 BenchChem. All rights reserved.

7/13

Tech Support


https://mdaquest.org/biogen-announces-positive-results-from-phase-1-2-study-of-tofersen-to-treat-a-genetic-form-of-als/
https://www.biogentrialtransparency.com/study-detail/NCT02623699
https://www.natap.org/2022/HIV/090322_04.htm
https://pubmed.ncbi.nlm.nih.gov/32458077/
https://iris.uniroma1.it/retrieve/e383531d-f93d-15e8-e053-a505fe0a3de9/Arca_The%20effect%20of%20volanesorsen_2018.pdf
https://pubmed.ncbi.nlm.nih.gov/36270753/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

grade 3ALT/AST plasma after
increase and multiple dosing.
eosinophilia as a

dose-limiting

toxicity. One

serious AE of

pancreatitis

(unrelated to

treatment).

No Treatment

Favorable safety = Emergent SAEs o
- _ Administered
IONIS-FB-LRx and tolerability reported in the [15]
i subcutaneously.
profile reported. Phase 2 IgAN

study.

Signaling Pathways and Mechanisms of Action

The therapeutic effect of phosphorothioate-based drugs is achieved by targeting key nodes in
disease-related signaling pathways. The following diagrams, generated using the DOT
language for Graphviz, illustrate the mechanisms of action for some of the drugs detailed
above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b079935?utm_src=pdf-body-img
https://www.benchchem.com/product/b079935?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Biogen to Present New Interim Data from Its Phase 1/2 Clinical Study of Tofersen
(BIIBO67) for the Potential Treatment of a Subtype of Familial Amyotrophic Lateral Sclerosis
(ALS) | Biogen [investors.biogen.com]

2. Biogen Announces Positive Results from Phase 1/2 Study of Tofersen to Treat a Genetic
Form of ALS - Quest | Muscular Dystrophy Association [mdaquest.org]

3. 233AS101 | Biogen TrialTransparency [biogentrialtransparency.com]
4. alsbc.ca [alsbc.ca]
5. als.org [als.org]

6. Antisense Drug Reduced LPa; in Phase 3 Study Assessing the Impact of Lipoprotein (a)
Lowering With Pelacarsen (TQJ230) on Major Cardiovascular Events in Patients With CVD
(Lp(a)HORIZON) [natap.org]

7. Akcea Announces Publication of Positive Volanesorsen Clinical Data Showing Reduced
Triglycerides and Improved Insulin Sensitivity in Patients with High Triglycerides and Type 2
Diabetes | lonis Pharmaceuticals, Inc. [ir.ionis.com]

8. Efficacy and Safety of Volanesorsen (ISIS 304801): the Evidence from Phase 2 and 3
Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

9. iris.uniromal.it [iris.uniromal.it]

10. Volanesorsen and triglyceride levels in familial chylomicronemia syndrome: Long-term
efficacy and safety data from patients in an open-label extension trial - PubMed
[pubmed.ncbi.nim.nih.gov]

11. Isis Pharma Release: Positive Clinical Data From Volanesorsen Published In The New
England Journal of Medicine - BioSpace [biospace.com]

12. Phase 1b/2 Data of Durvalumab Plus Danvatirsen Presented at European Society for
Medical Oncology [prnewswire.com]

13. Safety, tolerability, pharmacokinetics and preliminary antitumour activity of an antisense
oligonucleotide targeting STAT3 (danvatirsen) as monotherapy and in combination with
durvalumab in Japanese patients with advanced solid malignancies: a phase 1 study -
PubMed [pubmed.nchbi.nlm.nih.gov]

14. bmjoncology.bmj.com [bmjoncology.bmj.com]
15. iovs.arvojournals.org [iovs.arvojournals.org]

16. academic.oup.com [academic.oup.com]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://investors.biogen.com/news-releases/news-release-details/biogen-present-new-interim-data-its-phase-12-clinical-study
https://investors.biogen.com/news-releases/news-release-details/biogen-present-new-interim-data-its-phase-12-clinical-study
https://investors.biogen.com/news-releases/news-release-details/biogen-present-new-interim-data-its-phase-12-clinical-study
https://mdaquest.org/biogen-announces-positive-results-from-phase-1-2-study-of-tofersen-to-treat-a-genetic-form-of-als/
https://mdaquest.org/biogen-announces-positive-results-from-phase-1-2-study-of-tofersen-to-treat-a-genetic-form-of-als/
https://www.biogentrialtransparency.com/study-detail/NCT02623699
https://www.alsbc.ca/wp-content/uploads/2022/08/Alliance-Briefing-Note-Biogen-Tofersen-August-2022.pdf
https://www.als.org/navigating-als/living-with-als/fda-approved-drugs/tofersen
https://www.natap.org/2022/HIV/090322_04.htm
https://www.natap.org/2022/HIV/090322_04.htm
https://www.natap.org/2022/HIV/090322_04.htm
https://ir.ionis.com/news-releases/news-release-details/akcea-announces-publication-positive-volanesorsen-clinical-data
https://ir.ionis.com/news-releases/news-release-details/akcea-announces-publication-positive-volanesorsen-clinical-data
https://ir.ionis.com/news-releases/news-release-details/akcea-announces-publication-positive-volanesorsen-clinical-data
https://pubmed.ncbi.nlm.nih.gov/32458077/
https://pubmed.ncbi.nlm.nih.gov/32458077/
https://iris.uniroma1.it/retrieve/e383531d-f93d-15e8-e053-a505fe0a3de9/Arca_The%20effect%20of%20volanesorsen_2018.pdf
https://pubmed.ncbi.nlm.nih.gov/37100699/
https://pubmed.ncbi.nlm.nih.gov/37100699/
https://pubmed.ncbi.nlm.nih.gov/37100699/
https://www.biospace.com/isis-pharma-release-positive-clinical-data-from-volanesorsen-published-in-the-new-england-journal-of-medicine
https://www.biospace.com/isis-pharma-release-positive-clinical-data-from-volanesorsen-published-in-the-new-england-journal-of-medicine
https://www.prnewswire.com/news-releases/phase-1b2-data-of-durvalumab-plus-danvatirsen-presented-at-european-society-for-medical-oncology-300734911.html
https://www.prnewswire.com/news-releases/phase-1b2-data-of-durvalumab-plus-danvatirsen-presented-at-european-society-for-medical-oncology-300734911.html
https://pubmed.ncbi.nlm.nih.gov/36270753/
https://pubmed.ncbi.nlm.nih.gov/36270753/
https://pubmed.ncbi.nlm.nih.gov/36270753/
https://pubmed.ncbi.nlm.nih.gov/36270753/
https://bmjoncology.bmj.com/content/3/1/e000133
https://iovs.arvojournals.org/article.aspx?articleid=2768483
https://academic.oup.com/ndt/article/39/Supplement_1/gfae069-1327-388/7678389
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e 17. ClinicalTrials.gov [clinicaltrials.gov]

o 18. IONIS-FB-LRXx for Age-Related Macular Degeneration - Info for Participants - Phase
Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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